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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of SR 142948,
a potent and selective non-peptide neurotensin receptor (NTR) antagonist, in combination with
other pharmacological agents. SR 142948 is a valuable tool for investigating the role of the
neurotensin system in various physiological and pathological processes, particularly in the
context of neuropsychiatric disorders. Its ability to cross the blood-brain barrier makes it
suitable for in vivo studies.[1][2]

Introduction

Neurotensin (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator
in the central nervous system. It is closely associated with the dopamine system and has been
implicated in the pathophysiology of schizophrenia, drug addiction, and Parkinson's disease.
SR 142948 acts as an antagonist at neurotensin receptors, primarily NTS1 and NTS2, thereby
blocking the effects of endogenous neurotensin.[3] This property makes it an excellent
pharmacological tool to probe the functional significance of the neurotensin system in the
context of other neurotransmitter systems.

This document outlines protocols for utilizing SR 142948 in combination with psychostimulants
(amphetamine and MDMA) and antipsychotics (haloperidol) to study behavioral and signaling
outcomes.
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Data Presentation
Table 1: In Vitro Binding Affinities and Potencies of SR

1429438
Preparation Ligand/Effect Measured ICs0 (NM)
h-NTR1-CHO cells [12°1-Tyr3]NT Binding 1.19[1][2]
HT-29 cells [1251-Tyr3]NT Binding 0.32[1][2]
Adult Rat Brain [12°]-Tyr3]NT Binding 3.96[1][2]
NT-induced Inositol
HT-29 cells 3.9[1]]2]

Monophosphate Formation

Table 2: In Vivo Effects of SR 142948 in Combination
ith N in (NT)

. NT-Induced SR 142948
Animal Model o . Dosage Outcome
Effect Administration
53% blockade of
Rat Hypothermia p.o. 2 mg/kg NT-induced
hypothermia[1]
54% blockade of
Mouse Hypothermia p.o. 4 mg/kg NT-induced
hypothermia[1]
Inhibition of NT-
Mouse Turning Behavior  p.o. 2 pg/kg induced turning
behavior[1]
Dose-dependent
Rat Acetylcholine ) 0.01, 0.03, 0.3 prevention of NT-
a i.p.
Release P mg/kg enhanced ACh
release[1]

Signaling Pathways
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The interaction between the neurotensin and dopamine systems is a key area of investigation
where SR 142948 is a critical tool. Neurotensin, through NTS1 receptors co-localized on
dopamine neurons, can modulate dopamine release and receptor signaling. SR 142948, by
blocking these NTS1 receptors, can prevent the neurotensin-mediated modulation of the
dopamine system.
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Caption: SR 142948 blocks neurotensin's modulation of dopamine release.

Experimental Protocols

Protocol 1: Investigating the Role of Neurotensin
Receptors in Amphetamine-induced Locomotor
Sensitization in Rats

This protocol is designed to assess whether blockade of neurotensin receptors with SR 142948
can prevent the development of behavioral sensitization to the psychostimulant effects of
amphetamine.

Materials:

SR 142948

d-Amphetamine sulfate

Sterile saline (0.9% NacCl)

Vehicle for SR 142948 (e.g., 5% Tween 80 in sterile water)
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Adult male Sprague-Dawley rats (250-300 g)

Stereotaxic apparatus

Intracranial infusion pumps and cannulae

Locomotor activity chambers

Procedure:

e Animal Preparation and Surgery:

o Acclimatize rats to the housing facility for at least one week before surgery.

o Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine
cocktail).

o Secure the rat in a stereotaxic apparatus.

o Implant bilateral guide cannulae aimed at the ventral tegmental area (VTA). Stereotaxic
coordinates for the VTA in rats are approximately: AP -5.8 mm, ML £0.6 mm, DV -8.4 mm
from bregma.

o Allow at least one week for recovery from surgery.

e Drug Preparation:

o Prepare d-amphetamine sulfate in sterile saline at a concentration of 1 mg/mL for
intraperitoneal (i.p.) injection.

o Prepare SR 142948 in vehicle for intra-VTA microinjection. A typical concentration is 1 pg/
ML.

» Experimental Design (Sensitization Phase):

o Divide the animals into four groups: (1) Vehicle (intra-VTA) + Saline (i.p.), (2) Vehicle
(intra-VTA) + Amphetamine (i.p.), (3) SR 142948 (intra-VTA) + Amphetamine (i.p.), (4) SR
142948 (intra-VTA) + Saline (i.p.).
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o On alternating days for a total of 5 injection days, administer the intra-VTA infusions
followed by the i.p. injections.

o Intra-VTA Infusion: Infuse either vehicle or SR 142948 (e.g., 1 pug in 1 pL per side)
bilaterally into the VTA over 2 minutes. Leave the injectors in place for an additional minute
to allow for diffusion.

o Systemic Injection: 10 minutes after the intra-VTA infusion, administer either saline or d-
amphetamine (1 mg/kg, i.p.).

o Immediately after the i.p. injection, place the rat in a locomotor activity chamber and
record activity for 60 minutes.

e Drug-Free Period:

o After the sensitization phase, leave the animals undisturbed in their home cages for a 7-
day withdrawal period.

e Challenge Day:

o On the challenge day, administer a systemic injection of d-amphetamine (1 mg/kg, i.p.) to
all animals.

o Immediately place the rats in the locomotor activity chambers and record activity for 60
minutes.

o Data Analysis:

o Analyze the locomotor activity data (e.g., total distance traveled, stereotypy counts) using
appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to
compare the response to the amphetamine challenge between the different pretreatment
groups.

Stereotaxic Surgery Sensitization Phase
M (VTA Cannulation) QesKREColetY (5 injections, alternating days) e iidabal

Amphetamine Challenge
(1 mg/kg, i.p.)

Data Analysis }—»e
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Caption: Workflow for amphetamine sensitization study.

Protocol 2: Assessing the Effect of SR 142948 on
MDMA-Induced Behavioral Changes in Mice

This protocol outlines a method to determine if pretreatment with SR 142948 can attenuate the
behavioral effects of 3,4-methylenedioxymethamphetamine (MDMA), such as hyperlocomotion
and changes in social interaction.

Materials:
e SR 142948
e« MDMA hydrochloride
» Sterile saline (0.9% NaCl)
e Vehicle for SR 142948 (e.g., 0.5% methylcellulose in water)
e Adult male C57BL/6 mice (20-25 g)
¢ Open field arenas
» Social interaction chambers
Procedure:
e Animal Acclimation:
o Acclimatize mice to the housing and testing rooms for at least one week.
e Drug Preparation:

o Dissolve MDMA hydrochloride in sterile saline to a concentration of 2 mg/mL for
subcutaneous (s.c.) injection.

o Suspend SR 142948 in vehicle for oral gavage (p.o.) administration. A typical dose is 1
mg/kg.
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o Experimental Design:

o Use a between-subjects design with four groups: (1) Vehicle (p.o.) + Saline (s.c.), (2)
Vehicle (p.o.) + MDMA (s.c.), (3) SR 142948 (p.o.) + MDMA (s.c.), (4) SR 142948 (p.o.) +
Saline (s.c.).

o Administer SR 142948 (1 mg/kg) or vehicle by oral gavage 60 minutes before the s.c.
injection.

o Administer MDMA (10 mg/kg) or saline subcutaneously.
e Behavioral Testing:

o Open Field Test: Immediately after the s.c. injection, place the mouse in the center of an
open field arena (e.g., 40 x 40 cm). Record locomotor activity (distance traveled, rearing
frequency) for 30 minutes using an automated tracking system.

o Social Interaction Test: Alternatively, 30 minutes after the s.c. injection, place the test
mouse in a three-chambered social interaction apparatus. In one side chamber, place a
novel, unfamiliar mouse (stranger 1). In the other side chamber, place a novel object.
Allow the test mouse to explore all three chambers for 10 minutes. Record the time spent
in each chamber and the time spent interacting with the stranger mouse versus the object.

o Data Analysis:

o Analyze locomotor activity data and social interaction data using two-way ANOVA to
determine the effects of SR 142948 and MDMA.

Protocol 3: Evaluation of SR 142948's Effect on
Antipsychotic-Induced Changes in ERK1/2
Phosphorylation

This protocol describes an ex vivo experiment to investigate if SR 142948 can modulate the
effects of a typical antipsychotic, haloperidol, on the phosphorylation of extracellular signal-
regulated kinases 1 and 2 (ERK1/2) in the striatum.

Materials:
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e SR 142948

» Haloperidol

e Saline (0.9% NaCl)

» Vehicle for SR 142948

e Adult male Wistar rats (200-250 g)

o Tissue homogenization buffer with phosphatase and protease inhibitors
o BCA protein assay kit

o SDS-PAGE and Western blotting equipment and reagents

e Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Animal Treatment:

o Divide rats into four groups: (1) Vehicle + Saline, (2) Vehicle + Haloperidol, (3) SR 142948
+ Haloperidol, (4) SR 142948 + Saline.

o Administer SR 142948 (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes prior to haloperidol or
saline injection.

o Administer haloperidol (e.g., 0.5 mg/kg, i.p.) or saline.

o 30 minutes after the second injection, humanely euthanize the animals and rapidly dissect
the striatum on ice.

» Tissue Processing and Western Blotting:
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o Homogenize the striatal tissue in ice-cold lysis buffer.

o Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

o Collect the supernatant and determine the protein concentration using a BCA assay.
o Denature protein samples by boiling in Laemmli buffer.

o Separate equal amounts of protein (e.g., 20 pug) by SDS-PAGE and transfer to a PVDF
membrane.

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at
4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Detect the signal using a chemiluminescent substrate and an imaging system.

o Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for
protein loading.

o Data Analysis:
o Quantify the band intensities using densitometry software.

o Express the level of ERK1/2 phosphorylation as the ratio of the phospho-ERK1/2 signal to
the total-ERK1/2 signal.

o Analyze the data using two-way ANOVA.

Y
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Caption: Workflow for ERK1/2 phosphorylation analysis.

Conclusion

SR 142948 is a powerful pharmacological tool for elucidating the role of the neurotensin
system in modulating the effects of various psychoactive drugs. The protocols provided here
offer a framework for investigating these interactions at both the behavioral and molecular
levels. Researchers should optimize dosages and time courses for their specific experimental
conditions. Careful consideration of animal models, routes of administration, and behavioral
paradigms is crucial for obtaining robust and reproducible data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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